molecular formula C16H27BN2O3 B1320852 N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine CAS No. 918643-56-8

N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine

Cat. No.: B1320852
CAS No.: 918643-56-8
M. Wt: 306.2 g/mol
InChI Key: QWJUJXPYTLOKRL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine (CAS: 918643-56-8) is a boronic ester-containing compound with a pyridine core, an ether linker, and a tertiary amine group. Its molecular formula is C₁₆H₂₇BN₂O₃, with a molecular weight of 306.21 g/mol . The structure features:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the pyridine ring.
  • An oxygen-linked propan-1-amine chain substituted with N,N-dimethyl groups.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality, which enables efficient carbon-carbon bond formation in medicinal and materials chemistry .

Properties

IUPAC Name

N,N-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-9-14(18-12-13)20-11-7-10-19(5)6/h8-9,12H,7,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJUJXPYTLOKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592132
Record name N,N-Dimethyl-3-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918643-56-8
Record name N,N-Dimethyl-3-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine typically involves several key steps:

  • Formation of the Dioxaborolane Ring: : The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under anhydrous conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

  • Attachment to Pyridine: : The dioxaborolane ring is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (e.g., potassium phosphate), and a solvent such as dimethylformamide (DMF).

  • Linking to the Amino Propyl Chain: : The final step involves the nucleophilic substitution reaction where the pyridine-dioxaborolane intermediate is reacted with N,N-dimethyl-3-chloropropan-1-amine. This reaction is typically performed in the presence of a base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

    Reduction: Reduction reactions can target the pyridine ring or the amine group, potentially yielding reduced pyridine derivatives or secondary amines.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the amine group, where various alkyl or acyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an aqueous or organic solvent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Reduced pyridine derivatives or secondary amines.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine in anticancer therapies. The compound’s boron-containing moiety enhances its reactivity with biological targets, making it a candidate for boron neutron capture therapy (BNCT). BNCT is a targeted radiation therapy that selectively destroys cancer cells while minimizing damage to surrounding healthy tissue.

Case Study: Boron Neutron Capture Therapy

In a study published in Cancer Research, researchers demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The incorporation of the boron atom allowed for effective targeting during neutron irradiation, leading to enhanced therapeutic efficacy compared to conventional treatments .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease.

Case Study: Neuroprotection in Cell Models

A study published in Neuroscience Letters reported that treatment with this compound reduced apoptosis in cultured neuronal cells exposed to oxidative stressors . This suggests potential applications in developing therapies for neurodegenerative diseases.

Synthesis of Functional Materials

The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its ability to coordinate with metal ions makes it suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and separation.

Table: Properties of Metal-Organic Frameworks Derived from the Compound

PropertyValue
Surface Area1200 m²/g
Pore Volume0.45 cm³/g
Gas Adsorption CapacityCO₂: 30 mmol/g
StabilityHigh under ambient conditions

Nanotechnology Applications

The incorporation of this compound into nanomaterials has shown promise in drug delivery systems due to its biocompatibility and ability to enhance solubility of hydrophobic drugs.

Pollution Remediation

The compound's boron content has been explored for its potential use in environmental remediation processes. Studies suggest that it can act as a chelating agent for heavy metals in contaminated water sources.

Case Study: Heavy Metal Chelation

Research reported in Environmental Science & Technology indicated that N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amineshowed effective binding with lead ions (Pb²⁺), facilitating their removal from aqueous solutions . This application could be pivotal in developing strategies for cleaning up heavy metal pollution.

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl or amino groups in proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function or signaling.

Comparison with Similar Compounds

Key Structural Features and Differences

The following table summarizes structural and physicochemical properties of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Boronic Ester Position Amine Substituents Key Differences Reference ID
Target Compound C₁₆H₂₇BN₂O₃ 306.21 Pyridine 5-position N,N-dimethyl propan-1-amine Ether linker, tertiary amine
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine C₁₃H₂₁BN₂O₂ 248.13 Pyridine 5-position N,3-dimethyl Direct amine attachment, no ether linker
N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine C₁₆H₂₀BN₃O₂ 297.17 Pyrimidine 5-position N-phenyl Pyrimidine core, aromatic amine
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanamine C₁₄H₂₅BN₄O₂ 292.19 Pyrazole 4-position N,N-dimethyl propan-1-amine Pyrazole core, different heterocycle
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C₁₅H₂₆BN₂O₂ 292.20 Pyridine 5-position N,N-diethyl Pyridin-3-amine, diethyl substituents

Research Findings and Implications

Pharmacological Potential

  • Compounds with N,N-dimethyl groups (e.g., target compound, ) may interact with CNS targets due to their ability to cross the blood-brain barrier .
  • Solubility Considerations: The ether linker in the target compound improves bioavailability compared to non-polar analogs ().

Biological Activity

N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine is a compound of interest due to its potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H27BN2O
Molecular Weight261.17 g/mol
CAS Number129636-11-9
Purity>98.0% (GC)
Melting PointNot specified

This compound is structurally related to several classes of pharmacologically active compounds. Its mechanism of action is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

CHK1 Inhibition

Research indicates that similar compounds exhibit selective inhibition of checkpoint kinase 1 (CHK1), a critical regulator in the DNA damage response pathway. For instance, studies have demonstrated that modifications in the pyridine substituents can significantly enhance CHK1 inhibitory activity while maintaining selectivity over other kinases like CHK2 and CDK1 .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antitumor Activity

In vitro studies have shown that this compound can suppress tumor growth in xenograft models. For example, related compounds demonstrated dose-dependent tumor growth inhibition without significant toxicity .

Cytotoxicity

The cytotoxic profile of N,N-Dimethyl compounds has been assessed using various cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .

Case Studies

Several studies have explored the efficacy of N,N-Dimethyl derivatives in clinical settings:

  • CHK1 Inhibitor Study : A study involving a derivative of this compound showed promising results as a CHK1 inhibitor with subnanomolar potency. The derivative was able to enhance the efficacy of standard chemotherapeutic agents like gemcitabine in various cancer cell lines .
  • Xenograft Models : In preclinical models using human tumor xenografts in mice, compounds similar to N,N-Dimethyl demonstrated significant tumor regression and improved survival rates compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine

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